molecular formula C13H17NO3 B2403336 3-Acetamido-5-phenylpentanoic acid CAS No. 411211-80-8

3-Acetamido-5-phenylpentanoic acid

Cat. No.: B2403336
CAS No.: 411211-80-8
M. Wt: 235.283
InChI Key: BKTGEFWYDOHNFT-UHFFFAOYSA-N
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Description

3-Acetamido-5-phenylpentanoic acid is a pentanoic acid derivative featuring an acetamido (-NHCOCH₃) group at the third carbon and a phenyl (-C₆H₅) substituent at the fifth carbon. This compound belongs to a class of modified amino acids and carboxylic acids, where functional groups influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

3-acetamido-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10(15)14-12(9-13(16)17)8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTGEFWYDOHNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-phenylpentanoic acid typically involves the acylation of 5-phenylpentanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of 3-acetamido-5-phenylpentanoic acid may involve more efficient and cost-effective methods. One such method includes the use of biocatalysts to enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to streamline the production process and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-Acetamido-5-phenylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

3-Acetamido-2-propylpentanoic Acid (CAS 65322-88-5)

Structure: Pentanoic acid backbone with acetamido at position 3 and a propyl (-CH₂CH₂CH₃) group at position 2. Key Differences:

  • Substituent Position: Propyl at C2 vs. phenyl at C5 in the target compound.
  • Applications: Used in studies of branched-chain amino acid analogs, though specific pharmacological roles are unstated .

5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26)

Structure: Pentanoic acid with a thiazole ring at C5, substituted by a phenylacetamido group. Key Differences:

  • Heterocyclic vs. Linear Chain: The thiazole ring introduces aromaticity and hydrogen-bonding capacity, which may enhance metabolic stability compared to the phenyl group in the target compound.
  • Functional Groups: Phenylacetamido (amide-linked phenyl) vs. direct phenyl substitution.
    Applications : Demonstrated in antimicrobial or enzyme inhibition studies due to thiazole’s prevalence in bioactive molecules .

3-Acetamido-5-aminobenzoic Acid

Structure: Benzoic acid backbone with acetamido at C3 and amino (-NH₂) at C4. Key Differences:

  • Backbone: Benzoic acid (aromatic ring) vs. pentanoic acid (aliphatic chain).
  • Functional Groups: Amino group at C5 vs. phenyl in the target compound. Applications: Intermediate in X-ray contrast media synthesis, highlighting the role of acetamido groups in radiopharmaceuticals .

Methyl 5-(3-Nitroguanidino)-2-(2-phenylacetamido)-pentanoate (Compound 4a)

Structure: Methyl ester derivative with nitroguanidino (-NH-C(=NH)-NO₂) and phenylacetamido groups. Key Differences:

  • Ester vs. Acid: The methyl ester acts as a prodrug, improving membrane permeability compared to the carboxylic acid form.
  • Applications: Nitroguanidino derivatives are explored for antiviral or antiparasitic activity .

Structural and Functional Analysis Table

Compound Name Backbone Key Substituents Functional Implications Applications References
3-Acetamido-5-phenylpentanoic acid Pentanoic acid C3: Acetamido; C5: Phenyl Hydrophobic interactions, H-bonding Medicinal intermediate
3-Acetamido-2-propylpentanoic acid Pentanoic acid C3: Acetamido; C2: Propyl Increased hydrophobicity Branched-chain amino acid studies
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid Pentanoic acid C5: Thiazole-phenylacetamido Metabolic stability, aromatic binding Antimicrobial agents
3-Acetamido-5-aminobenzoic acid Benzoic acid C3: Acetamido; C5: Amino Radiopacity, H-bonding X-ray contrast media
Methyl 5-(3-nitroguanidino)-2-(2-phenylacetamido)-pentanoate Pentanoic acid ester C5: Nitroguanidino; C2: Phenylacetamido Prodrug design, polar interactions Antiviral research

Research Findings and Implications

  • Substituent Position : The placement of phenyl groups (C5 vs. C2) significantly alters hydrophobicity and steric effects. For example, phenyl at C5 (target compound) may facilitate binding to aromatic residues in enzymes, while propyl at C2 (CAS 65322-88-5) limits such interactions .
  • Backbone Flexibility: Pentanoic acid derivatives (e.g., compound 26) with rigid thiazole rings exhibit enhanced metabolic stability compared to aliphatic chains, as seen in the target compound .
  • Prodrug Potential: Ester derivatives (e.g., compound 4a) highlight the importance of functional group masking for improved bioavailability .

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